
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Alkylation: Addition of tert-butyl and methyl groups.
Esterification: Formation of the dicarboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
相似化合物的比较
Similar Compounds
1-tert-Butyl 4-methyl 5-nitropyrimidine: Lacks the dicarboxylate ester groups.
4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the tert-butyl group.
1-tert-Butyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the methyl group.
Uniqueness
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
属性
分子式 |
C11H15N3O6 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC 名称 |
1-O-tert-butyl 4-O-methyl 5-nitro-2H-pyrimidine-1,4-dicarboxylate |
InChI |
InChI=1S/C11H15N3O6/c1-11(2,3)20-10(16)13-5-7(14(17)18)8(12-6-13)9(15)19-4/h5H,6H2,1-4H3 |
InChI 键 |
FTBRJNVZELNJQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CN=C(C(=C1)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


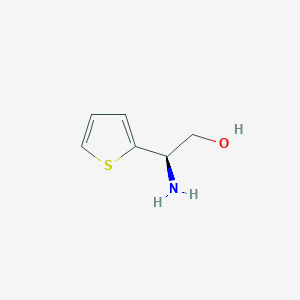
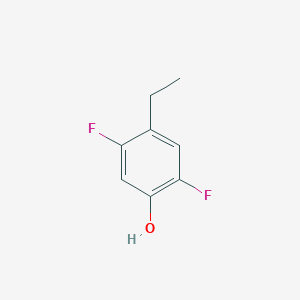
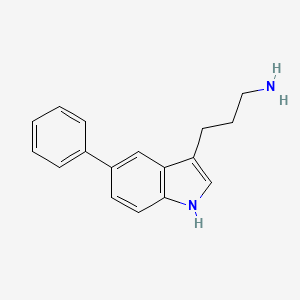


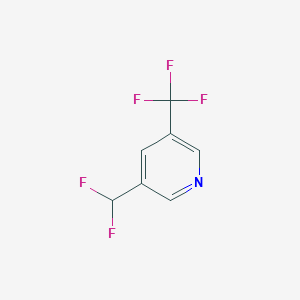
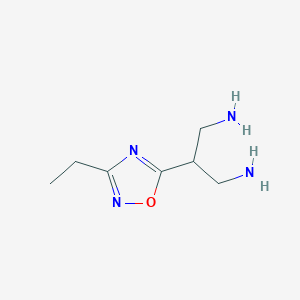
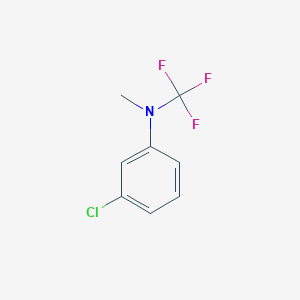
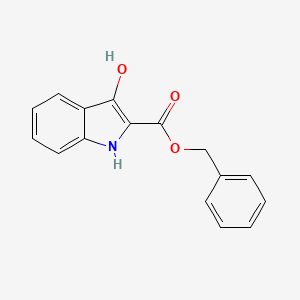

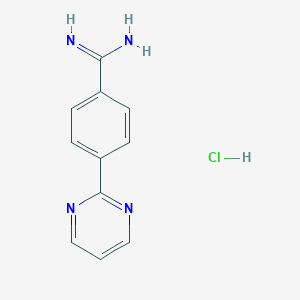

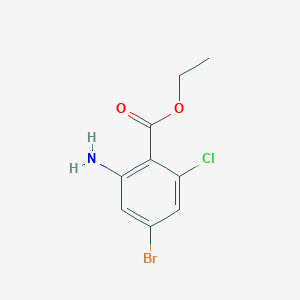
![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
